molecular formula C25H24N2O7S B2530184 methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate CAS No. 896684-44-9

methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate

Cat. No. B2530184
CAS RN: 896684-44-9
M. Wt: 496.53
InChI Key: ZPHCBYHWCYVVCW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including methoxy groups, a benzyl group, a benzoate ester group, and a 1,2,4-thiadiazine ring. These functional groups suggest that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy. For example, the presence of hydroxyl groups in similar compounds has been identified using 1H NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, boronic esters like this compound can undergo protodeboronation, a reaction that is not well developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, the melting point, boiling point, and density could be determined experimentally .

properties

IUPAC Name

methyl 4-methoxy-3-[[2-[(4-methoxyphenyl)methyl]-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O7S/c1-32-20-11-8-17(9-12-20)15-27-25(29)26(21-6-4-5-7-23(21)35(27,30)31)16-19-14-18(24(28)34-3)10-13-22(19)33-2/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHCBYHWCYVVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate

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